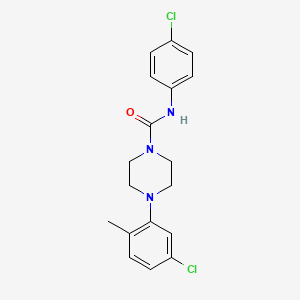
4-(5-chloro-2-methylphenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-chloro-2-methylphenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H19Cl2N3O and its molecular weight is 364.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(5-chloro-2-methylphenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide is a piperazine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. Piperazine derivatives are known for their diverse biological activities, including antipsychotic, antidepressant, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The compound can be represented by the following structural formula:
This structure highlights the presence of two chlorinated phenyl groups and a piperazine moiety, which are critical for its biological activity.
Antipsychotic Activity
Research indicates that piperazine derivatives can exhibit significant antipsychotic effects. For instance, compounds structurally related to This compound have shown affinity for serotonin (5-HT) receptors and dopamine D2 receptors, which are pivotal in the modulation of psychotic symptoms.
A study demonstrated that similar piperazine derivatives exhibited IC50 values in the low micromolar range against various receptor subtypes, suggesting a robust interaction profile that could translate into therapeutic efficacy in treating disorders such as schizophrenia .
Antidepressant Effects
In addition to antipsychotic properties, some piperazine derivatives have been explored for their antidepressant potential. The mechanism often involves the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Compounds with similar structures have been shown to enhance serotonin levels in synaptic clefts, thereby improving mood and reducing depressive symptoms .
Anti-inflammatory Activity
Recent studies have also highlighted the anti-inflammatory properties of piperazine derivatives. For example, compounds exhibiting structural similarities to This compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests a potential role in treating inflammatory conditions.
The biological activity of This compound can be attributed to several mechanisms:
- Receptor Binding : The compound likely binds to serotonin and dopamine receptors, modulating neurotransmitter release.
- Inhibition of Enzymes : It may inhibit enzymes involved in inflammatory pathways, reducing the production of inflammatory mediators.
- Neurotransmitter Reuptake Inhibition : Similar compounds have been shown to inhibit the reuptake of serotonin and norepinephrine, contributing to their antidepressant effects.
Case Studies
Several studies have investigated the pharmacological effects of piperazine derivatives:
- A study involving a related compound demonstrated significant reductions in anxiety-like behaviors in animal models when administered at doses ranging from 10 to 30 mg/kg .
- Another investigation focused on the anti-inflammatory effects of a structurally analogous compound, which showed a 50% reduction in edema in a carrageenan-induced paw edema model at a concentration of 25 mg/kg .
Data Table: Biological Activities of Related Piperazine Derivatives
特性
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c1-13-2-3-15(20)12-17(13)22-8-10-23(11-9-22)18(24)21-16-6-4-14(19)5-7-16/h2-7,12H,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSJMUSSYWOJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














